molecular formula C22H28N4O6 B11343051 (5Z)-3-cyclohexyl-6-hydroxy-5-[5-(3,4,5-trimethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione

(5Z)-3-cyclohexyl-6-hydroxy-5-[5-(3,4,5-trimethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11343051
M. Wt: 444.5 g/mol
InChI Key: SSYHPCMHZXLWEK-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-6-HYDROXY-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic or basic conditions.

    Cyclization: The resulting pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols, amines.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.

    Diagnostics: Used in the development of diagnostic tools due to its specific binding properties.

Industry

    Materials Science: Utilized in the creation of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-6-HYDROXY-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Influence on biochemical pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenyl derivatives: Compounds with similar aromatic ring structures.

    Pyrazole derivatives: Compounds containing the pyrazole ring.

    Tetrahydropyrimidine derivatives: Compounds with the tetrahydropyrimidine ring.

Uniqueness

3-CYCLOHEXYL-6-HYDROXY-5-[5-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C22H28N4O6

Molecular Weight

444.5 g/mol

IUPAC Name

1-cyclohexyl-6-hydroxy-5-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C22H28N4O6/c1-30-16-9-12(10-17(31-2)19(16)32-3)14-11-15(25-24-14)18-20(27)23-22(29)26(21(18)28)13-7-5-4-6-8-13/h9-10,13-14,24,28H,4-8,11H2,1-3H3,(H,23,27,29)

InChI Key

SSYHPCMHZXLWEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=NN2)C3=C(N(C(=O)NC3=O)C4CCCCC4)O

Origin of Product

United States

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